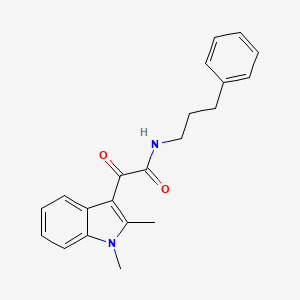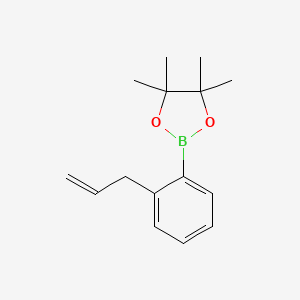
2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-Allylphenol has been reported. For instance, Ferrocenylbis(phosphonites), [Fe(C5H4P(OR)2)2 (2, R = -C6H4(OMe-o); 3, R = -C6H4(C3H5-o))] were synthesized by the reaction of Fe(C5H4PCl2)2 (1) with 2-methoxyphenol and 2-allylphenol . Another method involves the synthesis of substituted N-benzoylindole via Pd(II)-catalyzed C–H functionalization of substituted N-(2-allylphenyl)benzamide .Molecular Structure Analysis
The molecular structure of 2-Allylphenol, a part of the compound , is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 134.1751 .Chemical Reactions Analysis
The reactions of N-(2-allylphenyl) benzamides with substituent ® at the positions of benzamide aryl group were initially examined. All substrates proceeded smoothly to afford the corresponding indole in moderate to good yields (62–90%) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Allylphenol, a part of the compound , include a density of 1.0±0.1 g/cm3, boiling point of 220.0±0.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, enthalpy of vaporization of 47.5±3.0 kJ/mol, flash point of 88.9±0.0 °C, and index of refraction of 1.548 .Applications De Recherche Scientifique
Allylating Reagent for the Preparation of Homoallylic Alcohols and Amines
2-(2-Allylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as pinacol allylboronate, serves as an allylating reagent. It is used in the preparation of homoallylic alcohols and amines, showcasing its versatility in organic synthesis (Ramachandran & Gagare, 2010).
In Chemical Reactions for Synthesizing Delta-Hydroxyesters
This compound is used in chemical reactions involving ketene silyl acetals and N-allylidene-1,1-diphenylethanamine. In the presence of silica gel and water, it undergoes double nucleophilic addition to produce delta-hydroxyesters, indicating its role in complex organic synthesis processes (Shimizu et al., 2010).
Post-Polymerization Functionalization of Poly(butadiene)
It is utilized in allylboration, a method for post-polymerization functionalization of poly(butadiene-co-[4,4,5,5-tetramethyl-2-(3-methyl-1,3-butadienyl)-1,3,2-dioxaborolane]), allowing the addition of polar functional groups to polymers. This process is significant in the field of polymer chemistry (Leicht et al., 2016).
In Synthesis of Pinacolylboronate-Substituted Stilbenes
The compound is integral in synthesizing pinacolylboronate-substituted stilbenes, which are important in developing new materials for LCD technology and potential therapeutics for neurodegenerative diseases (Das et al., 2015).
As a Building Block in Silicon-Based Drug Synthesis
It serves as a building block for synthesizing biologically active silicon-based drugs, demonstrating its potential in medicinal chemistry (Büttner et al., 2007).
In Electrochemical Analyses and Reactions
The compound is studied for its electrochemical properties, especially in reactions involving sulfur-containing organoboron compounds. This highlights its relevance in electrochemistry and materials science (Tanigawa et al., 2016).
Mécanisme D'action
Target of Action
Boronic acids and their esters are generally considered valuable compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound is used as a nucleophile in the catalytic allylation of simple ketoimines . It’s also involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Furthermore, it can undergo catalytic protodeboronation, a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
It’s known that boronic acids and their esters can inhibit the normal and alternative respiratory pathway of certain fungi .
Pharmacokinetics
The susceptibility of boronic pinacol esters to hydrolysis at physiological ph is known, which can influence their bioavailability .
Result of Action
It’s known that derivatives of 2-allylphenol can inhibit the mycelial growth of certain fungi .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these esters for pharmacological purposes .
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-prop-2-enylphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-6-9-12-10-7-8-11-13(12)16-17-14(2,3)15(4,5)18-16/h6-8,10-11H,1,9H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVJQUXDYIOXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857934-92-0 |
Source


|
| Record name | 4,4,5,5-tetramethyl-2-[2-(prop-2-en-1-yl)phenyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Nitrophenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
![(4-Bromothiophen-2-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2804098.png)
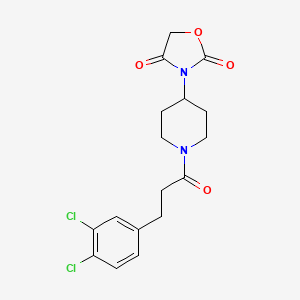
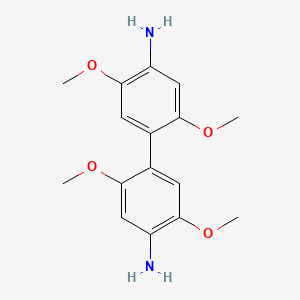
![3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide](/img/structure/B2804104.png)
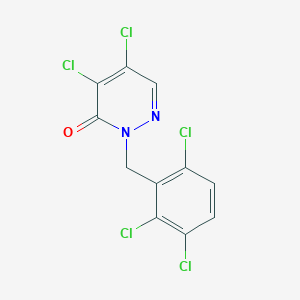
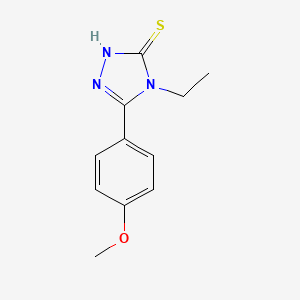

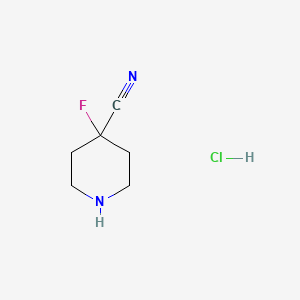
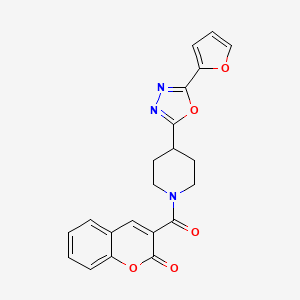
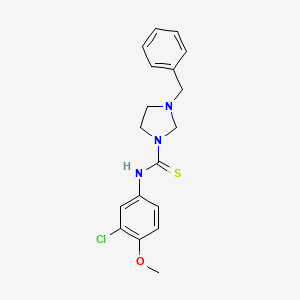

![3-(1-Benzothiophen-3-yl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride](/img/structure/B2804116.png)
